Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzofuran core.
Amidation: The formation of the amide bond between the benzofuran and the butanamido group.
Esterification: The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory agent.
Industry: Used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of key enzymes that mediate inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives and sulfonamide compounds
Uniqueness
Structural Uniqueness: The combination of the benzofuran core with the sulfonamide and ester groups makes this compound unique.
Functional Uniqueness: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds
Properties
Molecular Formula |
C23H24N2O8S |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 5-[butanoyl-(4-methyl-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H24N2O8S/c1-5-7-21(26)24(34(30,31)17-10-8-14(3)19(13-17)25(28)29)16-9-11-20-18(12-16)22(15(4)33-20)23(27)32-6-2/h8-13H,5-7H2,1-4H3 |
InChI Key |
MOERNDICCIJWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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